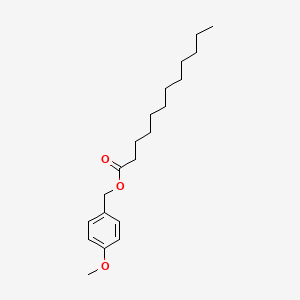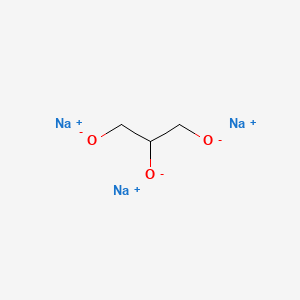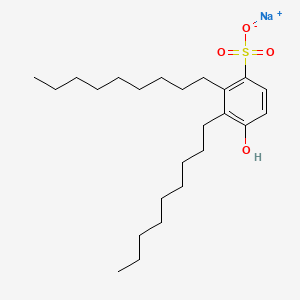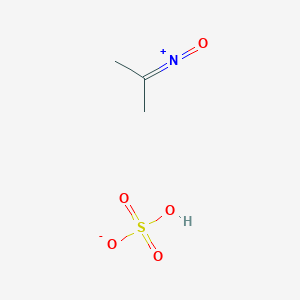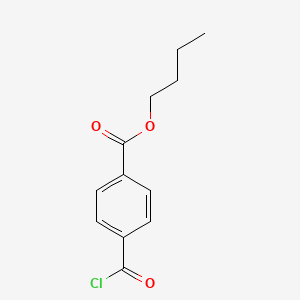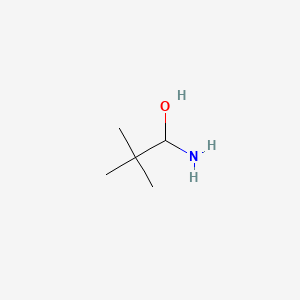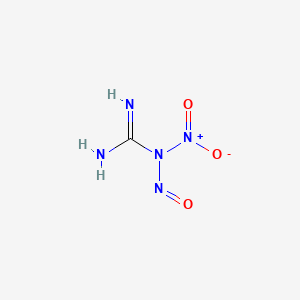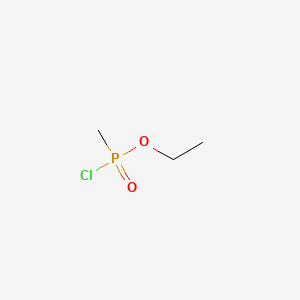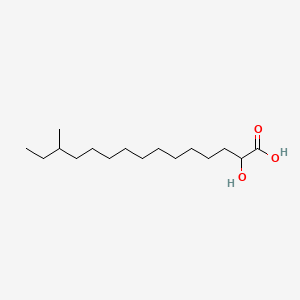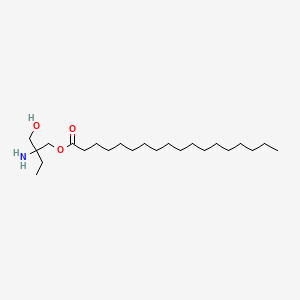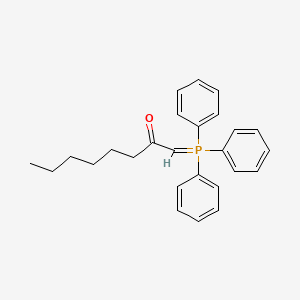
Bis(bromopropyl) chloroethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(bromopropyl) chloroethyl phosphate: is an organophosphorus compound with the molecular formula C8H16Br2ClO4P and a molar mass of 402.45 g/mol . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(bromopropyl) chloroethyl phosphate typically involves the reaction of phosphorus oxychloride with 3-bromopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(bromopropyl) chloroethyl phosphate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form phosphates with higher oxidation states, often using oxidizing agents like hydrogen peroxide .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxypropyl chloroethyl phosphate or aminopropyl chloroethyl phosphate .
Oxidation Products: Higher oxidation state phosphates such as phosphoric acid derivatives .
Scientific Research Applications
Chemistry: Bis(bromopropyl) chloroethyl phosphate is used as a flame retardant in various polymeric materials due to its ability to inhibit combustion .
Biology and Medicine: In biological research, it is used to study the effects of organophosphorus compounds on enzyme activity and cellular processes .
Industry: The compound is utilized in the production of flame-retardant coatings and materials, enhancing the safety of consumer products .
Mechanism of Action
The mechanism by which bis(bromopropyl) chloroethyl phosphate exerts its effects involves the interaction with cellular enzymes and proteins . The compound can inhibit enzyme activity by phosphorylating active sites, leading to altered cellular functions . This mechanism is similar to other organophosphorus compounds that target enzymes involved in neurotransmission .
Comparison with Similar Compounds
- Tris(2-chloroethyl) phosphate
- Bis(2-chloroethyl) phosphate
- Tris(1-chloro-2-propyl) phosphate
Uniqueness: Bis(bromopropyl) chloroethyl phosphate is unique due to the presence of bromine atoms, which enhance its flame-retardant properties compared to similar compounds that contain chlorine atoms . This makes it particularly effective in applications requiring high levels of fire resistance .
Properties
CAS No. |
63039-25-8 |
|---|---|
Molecular Formula |
C8H16Br2ClO4P |
Molecular Weight |
402.44 g/mol |
IUPAC Name |
bis(3-bromopropyl) 2-chloroethyl phosphate |
InChI |
InChI=1S/C8H16Br2ClO4P/c9-3-1-6-13-16(12,15-8-5-11)14-7-2-4-10/h1-8H2 |
InChI Key |
HZZSYAYGZVNQDB-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(OCCCBr)OCCCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


